

Theoretical studies of Mo₂C surface chemistry

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An In-depth Technical Guide to the Theoretical Studies of Mo₂C Surface Chemistry

Introduction

Molybdenum carbide (Mo₂C) has emerged as a highly promising material in catalysis, exhibiting properties akin to precious metals like platinum in various chemical reactions. Its unique electronic structure, high stability, and cost-effectiveness make it an attractive alternative for applications ranging from renewable energy production to biomass conversion. Theoretical studies, predominantly employing Density Functional Theory (DFT), have become indispensable for unraveling the intricate surface chemistry of Mo₂C. These computational approaches provide atomic-scale insights into catalyst stability, reaction mechanisms, and active sites, thereby guiding the rational design of more efficient catalysts. This guide provides a comprehensive overview of the theoretical investigations into Mo₂C surface chemistry, tailored for researchers, scientists, and professionals in catalysis and materials science.

Computational Protocols: The DFT Approach

The majority of theoretical studies on Mo₂C surfaces are performed using Density Functional Theory (DFT) calculations, often implemented in software packages like the Vienna Ab initio Simulation Package (VASP).

Core Methodology:

• Electron-Ion Interaction: The projector augmented wave (PAW) method is commonly used to describe the interaction between ions and electrons.



- Exchange-Correlation Functional: The Perdew-Burke-Ernzerhof (PBE) functional within the generalized gradient approximation (GGA) is frequently employed to evaluate the non-local exchange-correlation energy.
- Basis Set: Valence electrons are described using a plane-wave basis set with a specified cutoff energy, typically around 400 eV, to ensure convergence.
- Surface Modeling: The Mo₂C surfaces are modeled using a slab approach. A specific crystal facet (e.g., (101), (001)) is cleaved from the optimized bulk structure. A vacuum layer, typically 15 Å or more, is introduced to prevent interactions between periodic images of the slab. During structural relaxations, the bottom layers of the slab are often frozen in their bulk positions, while the top layers and any adsorbates are allowed to relax.
- Brillouin Zone Integration: A grid of special k-points, generated using schemes like the Monkhorst-Pack method, is used for numerical integration in the Brillouin zone.

This computational framework allows for the accurate calculation of surface energies, adsorption energies of molecules, and activation barriers for elementary reaction steps, providing the fundamental data needed to understand and predict catalytic performance.

Surface Properties and Stability

The catalytic activity of Mo_2C is intrinsically linked to its surface structure and stability. Mo_2C exists in several crystalline phases, with the orthorhombic β - Mo_2C and hexagonal α - Mo_2C being the most studied. DFT calculations have shown that β - Mo_2C is generally the most stable phase.[1]

The stability of different crystal facets of β -Mo₂C has been extensively investigated. DFT calculations reveal that the relative stability of surfaces depends on the termination (Moterminated or C-terminated) and the chemical environment. For instance, under certain conditions, pure C terminations are more stable for (001) and (100) surfaces, while Moterminations are favored for (010) and (111) surfaces.[2] The mixed Mo/C termination of the (011) surface is often found to be the most stable, exhibiting the lowest surface free energy.[2] Studies considering temperature and pressure effects have shown that the (001) surface is most stable at low temperatures, while the (101) surface becomes dominant at higher temperatures (up to 1000 K).[3]



Table 1: Calculated Surface Free Energies of β-Mo₂C Facets

Surface Facet	Termination	Surface Free Energy (J/m²)	
(011)	Mixed Mo/C	~2.1 (Most Stable)[2]	
(101)	Mixed Mo/C	~2.19 (Highly Stable)[4]	
(010)	TMo-2	Stable[2]	
(001)	-	Stable at low temperature[3]	

Note: Surface energies can vary based on the specific computational setup and the chemical potential of carbon.

Adsorption of Small Molecules

Understanding the adsorption of reactants, intermediates, and products is fundamental to elucidating reaction mechanisms. DFT is used to calculate adsorption energies (E_ads), which quantify the strength of the interaction between a molecule and the Mo₂C surface. A more negative E_ads indicates stronger adsorption.

Table 2: Calculated Adsorption Energies (E_ads) of Key Molecules on Mo₂C Surfaces



Adsorbate	Surface	Adsorption Energy (eV)	
H (atomic)	Pristine Orthorhombic (001) - Type 1	-0.886[5]	
H (atomic)	Pristine Orthorhombic (001) - Type 2 (Mo)	-1.261[5]	
H ₂ (dissociative)	Hexagonal (101)	-0.92[4]	
СО	α-Mo ₂ C (101)-Mo/C	-1.48[6]	
СО	α-Mo ₂ C (001)-Mo	-2.67[6]	
CO ₂ (activated)	β-Mo ₂ C (001)-Mo	-1.36 (-31.4 kcal/mol)[7]	
CO ₂ (dissociated to CO* + O*)	β-Mo ₂ C (001)-Mo	-3.24 (-74.8 kcal/mol)[7]	
N ₂	Defective 1T-Mo ₂ C (with C vacancy)	-1.92[8]	
NO	Mo₂C monolayer	-3.508[9]	
NO ₂	Mo₂C monolayer	-5.933[9]	
Acetylene (C ₂ H ₂)	β-Mo ₂ C (100)	Stronger than ethylene[10]	
Ethylene (C ₂ H ₄)	β-Mo ₂ C (100)	Weaker than acetylene[10]	

Catalytic Applications and Reaction Mechanisms

Theoretical studies have provided profound insights into the role of Mo₂C in several crucial catalytic reactions.

Hydrodeoxygenation (HDO)

HDO is a vital process for upgrading biomass-derived oils. DFT studies on the HDO of model compounds like butyric acid over β -Mo₂C(101) surfaces have mapped out the entire reaction pathway.[1][11] The mechanism proceeds through the hydrogenation of the carboxylic acid to an aldehyde, then to an alcohol, followed by the cleavage of the C-OH bond and further hydrogenation to the final alkane.



Key Findings:

- Rate-Determining Step (RDS): The activation of the C-OH bond during the dissociation of the butanol intermediate is consistently identified as the rate-determining step.[1][11]
- Activation Barrier: The activation barrier for this RDS on the orthorhombic β-Mo₂C(101) surface is calculated to be 0.83 eV.[11] Doping the Mo₂C surface with elements like Zr and Nb can significantly lower this barrier, enhancing catalytic activity.[1]



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Caption: Reaction pathway for the hydrodeoxygenation (HDO) of butyric acid on Mo₂C.

Nitrogen Reduction Reaction (NRR)

The electrocatalytic NRR to produce ammonia under ambient conditions is a promising alternative to the energy-intensive Haber-Bosch process. Theoretical studies show that Mo₂C can be an effective NRR catalyst, particularly when its surface is engineered.

Key Findings:

- Active Sites: Carbon vacancies on the Mo₂C surface (V_C-Mo₂C) significantly enhance N₂ adsorption and activation.
- Reaction Pathway: N₂ reduction on V_C-Mo₂C proceeds efficiently via a dissociativeassociative pathway.
- Limiting Potential: A low limiting potential of -0.43 V has been calculated for the NRR on defective Mo₂C, indicating high activity.
- Selectivity: A major challenge is the competing hydrogen evolution reaction (HER). DFT studies suggest that creating a nitrogen-rich environment around the active site can increase NRR activity while suppressing HER, thus improving selectivity towards ammonia.





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Caption: Dissociative-associative pathway for the Nitrogen Reduction Reaction (NRR).

Hydrogen Evolution Reaction (HER)

Mo₂C is a promising, low-cost electrocatalyst for the HER. The catalytic activity is highly dependent on the Gibbs free energy of hydrogen adsorption (ΔG_H); an ideal catalyst should have a ΔG_H value close to zero.

Key Findings:

- Surface Dependence: HER activity varies significantly with the specific Mo₂C surface facet and termination.
- Defect Engineering: The introduction of Mo vacancies, combined with oxygen functionalization, is an effective strategy to improve the HER activity of both 1T- and 2H-Mo₂C phases.
- Substrate Effects: The choice of substrate for 2D Mo₂C monolayers can tune the HER activity. For instance, Ag and Cu substrates have been shown to improve activity.

Table 3: Gibbs Free Energy of Hydrogen Adsorption (△G H) on Mo₂C Surfaces*



Surface / System	Coverage (θ)	ΔG_H* (eV)	Predicted Activity
2H-Mo₂C (Pristine)	4/9	-0.86	Poor
2H-Mo ₂ C (with Mo vacancy)	2/9	-0.18	Good
Mo ₂ CTx MXene	-	-0.45	Moderate
V _{0.31} Mo _{0.69} B (for comparison)	High (80-100%)	-0.12	Excellent
Pt (111) (benchmark)	-	~0.0	Ideal

Note: A ΔG_H value closer to 0 eV indicates higher HER activity.*

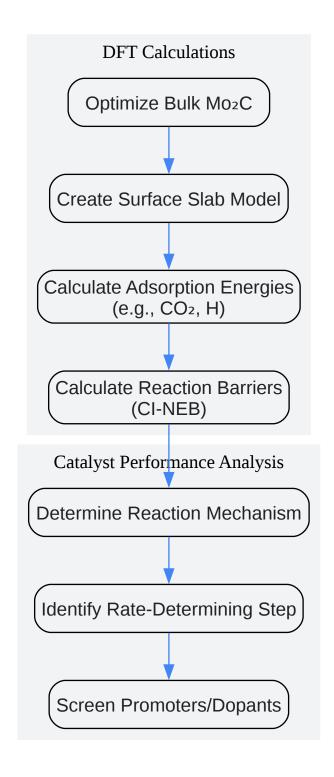
CO₂ Reduction

The conversion of CO_2 into valuable fuels and chemicals is a key area of sustainable chemistry. Theoretical studies have shown that Mo_2C is a potent catalyst for CO_2 activation and reduction, primarily through the reverse water-gas shift (RWGS) reaction ($CO_2 + H_2 \rightarrow CO + H_2O$).

Key Findings:

- Activation: The Mo-terminated β-Mo₂C(001) surface is highly reactive, provoking the spontaneous cleavage of a C-O bond in CO₂ to form adsorbed CO and O.
- Activation Barrier: The activation barrier for direct CO₂ dissociation on the pristine β-Mo₂C(001) surface is about 0.73 eV (16.8 kcal/mol).[7]
- Promoter Effects: Doping the surface with alkali metals like potassium (K) can enhance CO₂ binding and lower the dissociation barrier to ~0.61 eV (14.0 kcal/mol), boosting catalytic activity.[7]





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Caption: General computational workflow for studying Mo₂C surface catalysis.

Conclusion and Outlook



Theoretical studies, primarily based on Density Functional Theory, have provided a wealth of knowledge on the surface chemistry of **molybdenum carbide**. These computational models have successfully elucidated the stability of different Mo₂C phases and surfaces, detailed complex reaction mechanisms for HDO, NRR, HER, and CO₂ reduction, and quantified the energetics of adsorption and reaction barriers. The insights gained have highlighted effective strategies for enhancing catalytic performance, such as introducing surface defects, applying strain, and using promoters.

The synergy between theoretical calculations and experimental work is crucial for advancing the field. Future research will likely focus on more complex and realistic models, including the effects of solvents, catalyst morphology, and dynamic changes under reaction conditions. Furthermore, the integration of machine learning techniques with high-throughput DFT calculations promises to accelerate the discovery and design of novel Mo₂C-based catalysts with superior activity, selectivity, and stability for a sustainable future.

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